5-(4-Fluorophenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine
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Overview
Description
5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole is a complex organic compound that features a thieno[2,3-d]pyrimidine core, a fluorophenyl group, and a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating various biological pathways.
Medicine: Its potential therapeutic applications include the development of anticancer agents and other pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as kinases. By binding to the active site or allosteric sites of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell growth, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies in oncology and other fields.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 5-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole apart from similar compounds is its unique combination of a thieno[2,3-d]pyrimidine core with a tetrazole ring and a fluorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a versatile and valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9FN6S2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H9FN6S2/c1-21-14(18-19-20-21)23-13-11-10(6-22-12(11)16-7-17-13)8-2-4-9(15)5-3-8/h2-7H,1H3 |
InChI Key |
XSTFJQSDZUXXBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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